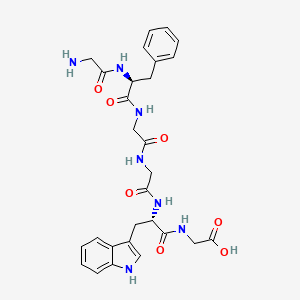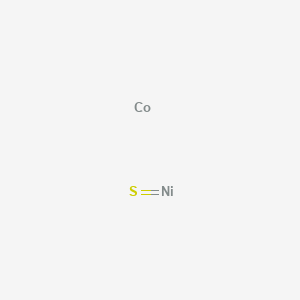
4,6'-Dihydroxy-2',3',4'-trimethoxychalcone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6’-Dihydroxy-2’,3’,4’-trimethoxychalcone is a flavonoid-type compound belonging to the chalcone class of phenolic compounds. Chalcones are known for their diverse biological activities and are often referred to as “open-chain flavonoids.” This compound is characterized by its unique chemical structure, which includes multiple hydroxyl and methoxy groups, contributing to its bioactivity and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6’-Dihydroxy-2’,3’,4’-trimethoxychalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4,6’-Dihydroxy-2’,3’,4’-trimethoxychalcone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chalcone to dihydrochalcones.
Substitution: The hydroxyl and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acetic anhydride or benzoyl chloride can be used for acetylation or benzoylation reactions.
Major Products Formed
The major products formed from these reactions include oxidized chalcones, dihydrochalcones, and various substituted derivatives, each with distinct chemical and biological properties .
Wissenschaftliche Forschungsanwendungen
4,6’-Dihydroxy-2’,3’,4’-trimethoxychalcone has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other bioactive chalcones and flavonoids.
Biology: The compound exhibits significant anti-inflammatory, antioxidant, and antimicrobial activities, making it a valuable tool in biological research.
Medicine: Research has shown its potential in cancer therapy, particularly in inhibiting the proliferation of cancer cells and inducing apoptosis.
Industry: It is used in the development of pharmaceuticals and nutraceuticals due to its bioactive properties
Wirkmechanismus
The mechanism of action of 4,6’-Dihydroxy-2’,3’,4’-trimethoxychalcone involves multiple molecular targets and pathways:
Antioxidant: The compound scavenges free radicals and upregulates antioxidant enzymes, protecting cells from oxidative stress.
Anticancer: It induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.
Vergleich Mit ähnlichen Verbindungen
4,6’-Dihydroxy-2’,3’,4’-trimethoxychalcone can be compared with other similar chalcones, such as:
- 2’,4’-Dihydroxy-3’,4’,6’-trimethoxychalcone
- 2’,3-Dihydroxy-4,4’,6’-trimethoxychalcone
- 4-Hydroxy-2’,3,4’,6’-tetramethoxychalcone
These compounds share similar structural features but differ in the position and number of hydroxyl and methoxy groups, which can influence their biological activities and chemical reactivity .
Eigenschaften
CAS-Nummer |
59567-92-9 |
|---|---|
Molekularformel |
C18H18O6 |
Molekulargewicht |
330.3 g/mol |
IUPAC-Name |
(E)-3-(4-hydroxyphenyl)-1-(6-hydroxy-2,3,4-trimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C18H18O6/c1-22-15-10-14(21)16(18(24-3)17(15)23-2)13(20)9-6-11-4-7-12(19)8-5-11/h4-10,19,21H,1-3H3/b9-6+ |
InChI-Schlüssel |
MZHFFPDKHDLFKQ-RMKNXTFCSA-N |
Isomerische SMILES |
COC1=C(C(=C(C(=C1)O)C(=O)/C=C/C2=CC=C(C=C2)O)OC)OC |
Kanonische SMILES |
COC1=C(C(=C(C(=C1)O)C(=O)C=CC2=CC=C(C=C2)O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzene, [(1-chloroheptyl)thio]-](/img/structure/B14613780.png)





![Methanone, [5-(4-bromophenyl)-2-furanyl]phenyl-](/img/structure/B14613809.png)





![1-[2-(4-Fluorophenyl)hexyl]imidazole;nitric acid](/img/structure/B14613848.png)
![Silane, trimethyl[(1-methylenepentyl)oxy]-](/img/structure/B14613851.png)
